![molecular formula C14H13FN2O3S B2988683 [2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester CAS No. 177957-47-0](/img/structure/B2988683.png)

[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

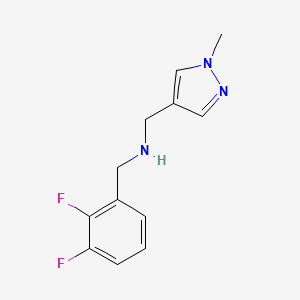

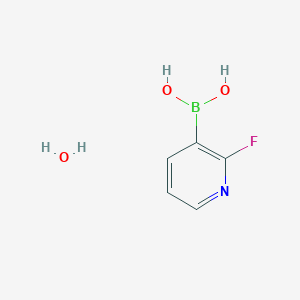

“[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester” is a chemical compound with the linear formula C16H14FNO3 . It is related to the class of compounds known as thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles have a planar ring structure and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester” are not provided in the available resources. Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

GPIIb/IIIa Integrin Antagonists Development

The study by Hayashi et al. (1998) introduces a potent and orally active fibrinogen receptor antagonist, showcasing the application of trisubstituted beta-amino acid residues and substituted benzamidine structures for antithrombotic treatment. This highlights the compound's relevance in medicinal chemistry, particularly in developing treatments for acute-phase antithrombotic conditions (Hayashi et al., 1998).

Novel Synthetic Approaches

El‐Faham et al. (2013) explored OxymaPure/DIC as an efficient reagent for synthesizing a novel series of α-ketoamide derivatives, including benzoyl amino acid ester derivatives. This research demonstrates innovative synthetic routes and methodologies, which could be applicable to synthesizing compounds such as "[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester" and related structures (El‐Faham et al., 2013).

Pyrrolo[2,1-b]thiazol-3-one Derivatives Synthesis

Research by Tverdokhlebov et al. (2005) on synthesizing Pyrrolo[2,1-b]thiazol-3-one derivatives reveals methodologies for creating complex thiazole structures. Such studies are crucial for understanding how specific substitutions and chemical reactions can be employed to synthesize and modify thiazole-based compounds, potentially including the target compound (Tverdokhlebov et al., 2005).

Metal Complex Formation

Singh and Baruah (2008) discussed the synthesis and characterization of nickel, copper, and zinc complexes of a thiazole-3-yl-acetic acid derivative, showcasing the potential of thiazole derivatives in forming complexes with metals. This aspect could open avenues for research into the use of "[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester" in creating metal complexes with unique properties (Singh & Baruah, 2008).

Anticancer Agents Development

Ivasechko et al. (2022) explored the synthesis and evaluation of pyridine-thiazole hybrid molecules as potential anticancer agents. This research underscores the importance of thiazole derivatives in developing new therapeutic agents, potentially positioning "[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester" as a candidate for further exploration in anticancer drug development (Ivasechko et al., 2022).

Eigenschaften

IUPAC Name |

ethyl 2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUOVAQYTXOIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671651 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)

![N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2988605.png)

![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)

![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/no-structure.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2988618.png)

![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)

![2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988623.png)